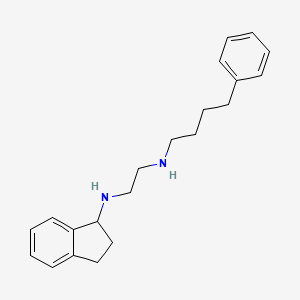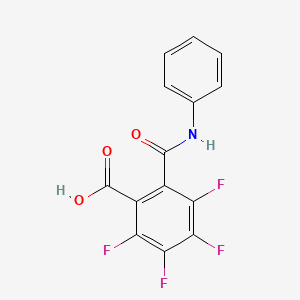![molecular formula C36H67NO3 B12575298 3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline CAS No. 480445-08-7](/img/structure/B12575298.png)
3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline: is an organic compound with the molecular formula C36H67NO3 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three (S)-3,7-dimethyloctyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline typically involves the following steps:
Preparation of (S)-3,7-dimethyloctanol: This intermediate is synthesized through the reduction of (S)-3,7-dimethyloctanal using a suitable reducing agent such as sodium borohydride.
Formation of (S)-3,7-dimethyloctyl bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
Etherification: The bromide is reacted with 3,4,5-trihydroxyaniline in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the nitro derivatives of the compound.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
3,4,5-Tris[®-3,7-dimethyloctyloxy]aniline: The enantiomer of the compound with similar properties but different stereochemistry.
3,4,5-Tris[(S)-3,7-dimethyloctyloxy]phenol: A phenolic derivative with similar substituents.
Uniqueness: 3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline is unique due to its specific substitution pattern and the presence of (S)-3,7-dimethyloctyloxy groups. This imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
480445-08-7 |
|---|---|
Molecular Formula |
C36H67NO3 |
Molecular Weight |
561.9 g/mol |
IUPAC Name |
3,4,5-tris[(3S)-3,7-dimethyloctoxy]aniline |
InChI |
InChI=1S/C36H67NO3/c1-27(2)13-10-16-30(7)19-22-38-34-25-33(37)26-35(39-23-20-31(8)17-11-14-28(3)4)36(34)40-24-21-32(9)18-12-15-29(5)6/h25-32H,10-24,37H2,1-9H3/t30-,31-,32-/m0/s1 |
InChI Key |
JMWLOBMLDGXQHV-CPCREDONSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)N |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



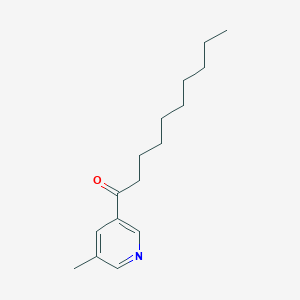
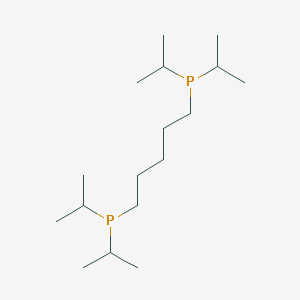
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
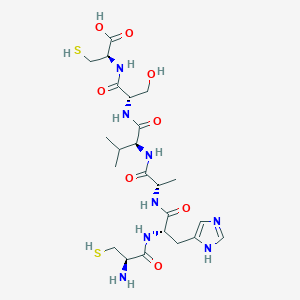

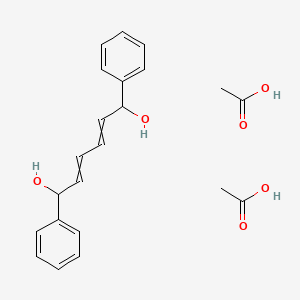
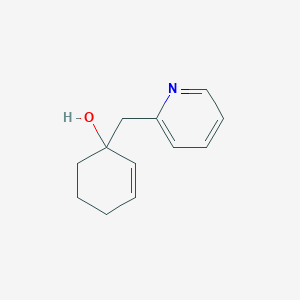

![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)
